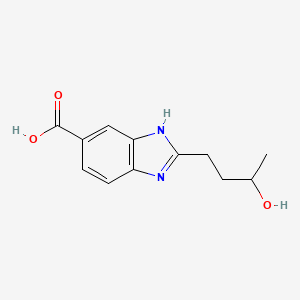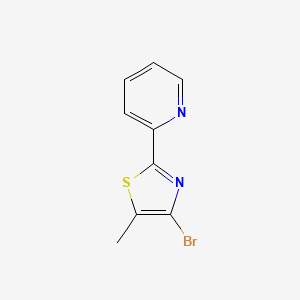
4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a pyridin-2-yl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole typically involves the reaction of 2-(pyridin-2-yl)thiazole with bromine in the presence of a suitable solvent. The reaction conditions may vary, but common solvents include ethanol and triethylamine . Another method involves the use of precursor compounds such as 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with various halogenated carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiazole derivative .
Aplicaciones Científicas De Investigación
4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and pyridin-2-yl groups can enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyridine: A similar compound with a different substitution pattern.
Thiazole Derivatives: Such as sulfathiazole and ritonavir, which have different biological activities.
Uniqueness
4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a methyl group, and a pyridin-2-yl group makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H7BrN2S |
|---|---|
Peso molecular |
255.14 g/mol |
Nombre IUPAC |
4-bromo-5-methyl-2-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C9H7BrN2S/c1-6-8(10)12-9(13-6)7-4-2-3-5-11-7/h2-5H,1H3 |
Clave InChI |
RKPUSLMGDKZEAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)C2=CC=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



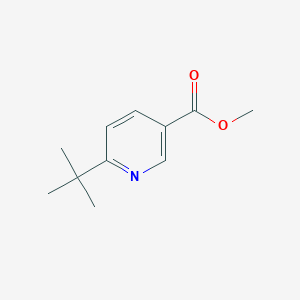

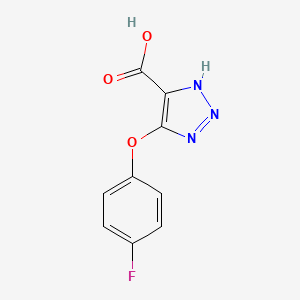
![Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11770005.png)
![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)
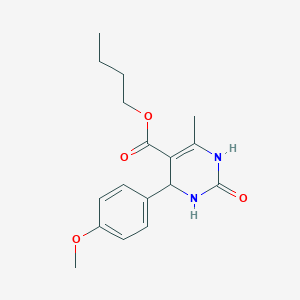
![(4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11770023.png)
![2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid](/img/structure/B11770026.png)
![[3-(Fluoromethyl)oxetan-3-yl]methanamine](/img/structure/B11770027.png)
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)

